molecular formula C6H8O2 B13800412 Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- CAS No. 80706-59-8

Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-

Cat. No.: B13800412
CAS No.: 80706-59-8
M. Wt: 112.13 g/mol
InChI Key: WXHPDUCEGKOFRN-UHFFFAOYSA-N
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Description

Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- (CAS: 80706-59-8) is a spirocyclic ketone characterized by a unique oxaspiro[2.2]pentane framework. Its molecular formula is C₆H₈O₂ (molecular weight: 112.13 g/mol), featuring a ketone group attached to a spiro carbon that bridges two two-membered rings, one containing an oxygen atom . This compact spirocyclic structure imparts distinct reactivity and physical properties, making it valuable in fragrance and flavor industries due to its complex odor profile .

Properties

CAS No.

80706-59-8

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

1-(1-oxaspiro[2.2]pentan-2-yl)ethanone

InChI

InChI=1S/C6H8O2/c1-4(7)5-6(8-5)2-3-6/h5H,2-3H2,1H3

InChI Key

WXHPDUCEGKOFRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2(O1)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- typically involves the formation of the spirocyclic ring system followed by the introduction of the ethanone group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the ethanone group.

Industrial Production Methods

Industrial production of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Applications in Fragrance and Flavor Industry

One of the primary applications of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- is as a fragrance precursor. In this context, it serves as a building block for synthesizing various aromatic compounds that are used to impart desirable scents in consumer products.

Case Studies

  • Fragrance Composition Development :
    • A patent (US6939845B2) discusses using Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- in perfume compositions to create controlled olfactory profiles. The compound's ability to release fragrant ketones upon hydrolysis makes it valuable in formulating long-lasting scents in perfumes and personal care products .
  • Photorelease Mechanisms :
    • Research has shown that Ethanone derivatives can be utilized in photorelease assays where light triggers the release of aromatic compounds. This application is particularly useful for developing innovative fragrance delivery systems that respond to environmental stimuli, enhancing user experience .

Applications in Medicinal Chemistry

Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- has potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity.

Case Studies

  • Synthesis of Bioactive Compounds :
    • The compound has been investigated for its role as an intermediate in synthesizing bioactive molecules. For instance, it can be involved in ring-expansion reactions that lead to the formation of various heterocycles with potential therapeutic properties .

Summary Table of Applications

Application AreaDescriptionReferences
Fragrance IndustryUsed as a precursor for aromatic compounds in perfumesUS6939845B2
Photorelease MechanismsInvolved in systems where light triggers the release of fragrancesUS6939845B2
Medicinal ChemistryServes as an intermediate for synthesizing bioactive heterocyclesRSC Publishing

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure may enable the compound to bind to certain enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to analogs based on:

  • Spirocyclic frameworks
  • Ketone functional groups
  • Substituent effects
Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Structure Type Notable Features Applications
Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- C₆H₈O₂ Oxaspirocyclic ketone Compact spiro[2.2]pentane ring with oxygen; unique odor profile Fragrances, flavorings
3-Hydroxyspiro[2.2]pentan-1-one C₅H₆O₂ Hydroxy-spirocyclic ketone Hydroxyl group at C3; potential anti-inflammatory activity Biomedical research
Acetophenone C₈H₈O Simple aromatic ketone Phenyl group attached to ketone; widely available Solvent, fragrances, pharmaceuticals
4-Methylcyclohexanone C₇H₁₂O Cyclic aliphatic ketone Six-membered ring with methyl group; high stability Organic synthesis, solvents
1-(2-Methyl-1-oxaspiro[2.2]pent-2-yl)-ethanone C₆H₈O₂ Methyl-substituted oxaspiro Methyl group on spiro ring; altered steric effects Specialty chemicals

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- 3-Hydroxyspiro[2.2]pentan-1-one Acetophenone
Molecular Weight (g/mol) 112.13 114.10 120.15
Boiling Point (°C) Not reported Not reported 202
Solubility Low in water; soluble in organic solvents Moderate in polar solvents Miscible in organic solvents
Key Functional Group Ketone Ketone + hydroxyl Ketone
Unique Reactivity Spiro strain enhances electrophilicity Hydrogen bonding via -OH Aromatic conjugation

Unique Features of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-

  • Spirocyclic Strain : The [2.2]pentane ring system introduces angular strain, increasing the ketone’s electrophilicity and reactivity in nucleophilic additions compared to linear analogs .
  • Oxygen Heteroatom : The oxygen in the spiro ring enhances polarity, influencing solubility and intermolecular interactions .
  • Steric Effects : Substituents on the spiro carbon (e.g., methyl in analog from ) modulate steric hindrance, affecting reaction pathways.

Biological Activity

Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-, also known as CAS No. 80706-59-8, is a chemical compound with potential biological activities that have been the subject of various studies. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- has the molecular formula C₆H₈O₂. The compound features a spirocyclic structure which is significant for its biological interactions. The unique arrangement of atoms in this compound may influence its reactivity and interaction with biological systems.

Synthesis

The synthesis of Ethanone derivatives often involves cyclopropenones as starting materials. For example, reactions involving cyclopropenones can yield various spirocyclic compounds through ring-expansion reactions or electrophilic substitutions . This method highlights the versatility of cyclopropenones in generating complex organic molecules.

Antioxidant Activity

Research has demonstrated that compounds similar to Ethanone exhibit significant antioxidant properties. A study focusing on the extraction of bioactive compounds from various sources indicated that certain derivatives possess strong antioxidant capabilities . Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Ethanone derivatives have also shown promising antimicrobial activities. In a comparative analysis of essential oils and lipid extracts, the presence of specific compounds was linked to enhanced antimicrobial effects against various pathogens . This suggests that Ethanone may contribute to the development of new antimicrobial agents.

Case Studies

  • Study on Cyclopropenones : A study published in Heterocycles explored the biological activities of spirocyclic compounds derived from cyclopropenones. It was found that these compounds exhibited varying degrees of biological activity depending on their structural modifications .
  • Antioxidant Evaluation : Another investigation assessed the antioxidant potential of Ethanone-related compounds using different extraction methods. The results indicated a correlation between the chemical structure and antioxidant efficacy, emphasizing the importance of specific functional groups in enhancing activity .

Data Table: Biological Activities

Activity Study Reference Findings
Antioxidant Significant antioxidant potential in extracts
Antimicrobial Effective against various microbial strains
Synthesis Method Cyclopropenones serve as precursors for derivatives

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